

Advanced Characterization and Selection Guide: Boc-2-Aminooctanedioic Acid

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Compound of Interest

Compound Name: *Boc-DL-asu-oh*

CAS No.: 292642-79-6

Cat. No.: B3257641

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Executive Summary

Boc-2-aminooctanedioic acid (Boc-Asu-OH) is a critical non-proteinogenic amino acid standard used primarily in the synthesis of stapled peptides, cyclic peptidomimetics, and as a bifunctional linker in drug conjugates. Its eight-carbon dicarboxylic acid backbone (suberic acid derivative) provides a flexible yet defined spacer length that distinguishes it from shorter analogs like aminoadipic acid (C6) or aminopimelic acid (C7).[1]

This guide objectively compares Boc-Asu-OH against its primary protecting group alternative (Fmoc-Asu-OH) and structural analogs, providing validated analytical protocols to ensure material integrity in GMP environments.[1]

Comparative Analysis: Performance & Alternatives

Protecting Group Strategy: Boc-Asu vs. Fmoc-Asu

The choice between Boc (acid-labile) and Fmoc (base-labile) protection for 2-aminooctanedioic acid is not merely a matter of preference but of synthetic strategy, particularly regarding aggregation and orthogonality.

Feature	Boc-2-Aminooctanedioic Acid	Fmoc-2-Aminooctanedioic Acid	Scientific Insight
Deprotection	Acidic (TFA/Neat)	Basic (20% Piperidine)	Boc is superior for "difficult sequences" prone to aggregation, as TFA disrupts H-bonds better than piperidine.[1]
Orthogonality	Compatible with base-stable side chains (e.g., PAM resin).[1]	Compatible with acid-labile side chains (e.g., Trt, tBu).[1][2]	Use Boc-Asu when the peptide contains base-sensitive moieties like aspartimide-prone sequences.
Solubility	High in DCM/DMF	Moderate in DMF	Boc group adds lipophilicity, often improving solubility of the growing chain in non-polar solvents.
Cost Efficiency	High (Lower raw material cost)	Moderate	Boc-Asu is often the economic choice for large-scale manufacturing of simple sequences.

Structural Analogs: Chain Length Impact

In peptide stapling, the "span" of the linker determines the helicity stabilization. Boc-Asu (C8) is compared here with its homologs.[1]

- Boc-2-Aminoadipic Acid (C6): Often too short to span

helical turns effectively without inducing strain.[1]

- Boc-2-Aminopimelic Acid (C7): Intermediate length; often used for staples.[\[1\]](#)
- Boc-2-Aminooctanedioic Acid (C8): Optimal for bridging larger gaps or providing flexible conjugation points for albumin binders or fluorophores.[\[1\]](#)

Analytical Standards & Quality Specifications

To validate Boc-2-aminooctanedioic acid as a raw material for clinical trial material (CTM) production, the following specifications must be met.

Critical Quality Attributes (CQAs)

- Chemical Purity:
(HPLC).[\[1\]](#)[\[3\]](#)
- Enantiomeric Purity (Chiral):
L-isomer (or D-isomer, depending on spec).[\[1\]](#)
- Identity: ¹H-NMR (Conforms to structure), Mass Spec (or
).
)
- Residual Solvents: < 5000 ppm (ICH Q3C limits).[\[1\]](#)

Experimental Protocol: High-Resolution HPLC Assay

This method separates Boc-Asu from its synthesis precursors (unprotected Asu, free Boc-OSu) and degradation products.[\[1\]](#)

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μm).[\[1\]](#)
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[\[1\]](#)

- Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (Boc carbonyl absorbance) and 254 nm.[1]
- Temperature: 25°C.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	5%	Equilibration
15.0	95%	Linear Gradient
18.0	95%	Wash
18.1	5%	Re-equilibration

| 23.0 | 5% | Stop |

Data Interpretation:

- Boc-Asu Retention: Expect elution around 10-12 min (moderate hydrophobicity).[1]
- Impurity Flag: Peaks eluting < 3 min are likely free amino acids (Asu) due to Boc loss. Peaks > 15 min are likely di-Boc byproducts or oligomers.[1]

Advanced Characterization: Chiral Purity

Determining the enantiomeric excess (ee) is critical, as the D-isomer can disrupt peptide secondary structure.

Chiral HPLC Protocol (Self-Validating)

Direct separation of N-protected amino acids often requires polysaccharide-based stationary phases.

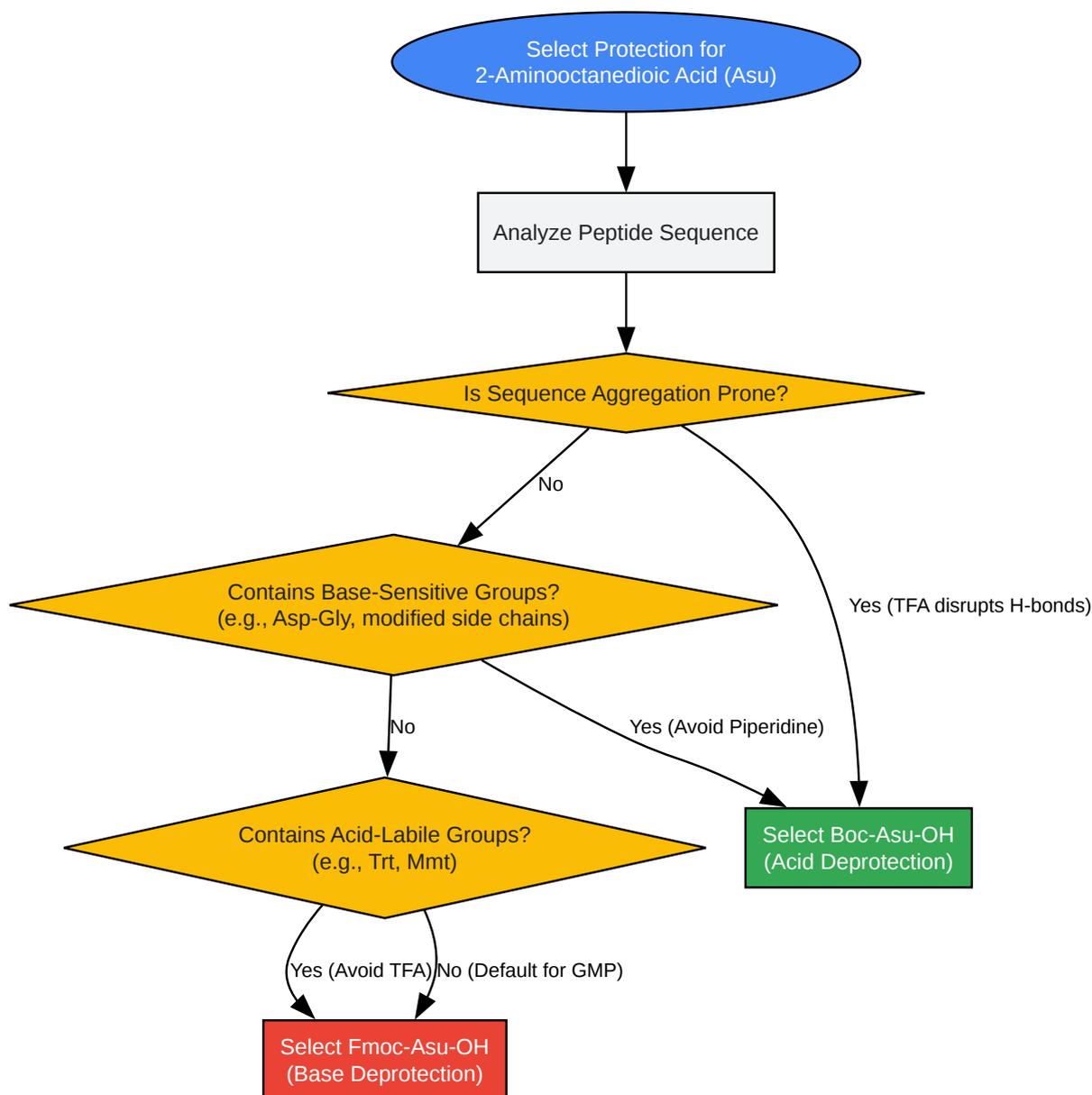
- Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose derivatives).[1]

- Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
- Mode: Isocratic Normal Phase.[1]
- Validation Check: Inject a racemic mixture (DL-Boc-Asu) first to establish the resolution factor (). An is required before running the sample.

Decision Frameworks & Workflows

Synthesis Strategy Decision Tree

This diagram guides the researcher on when to select Boc-Asu over Fmoc-Asu.

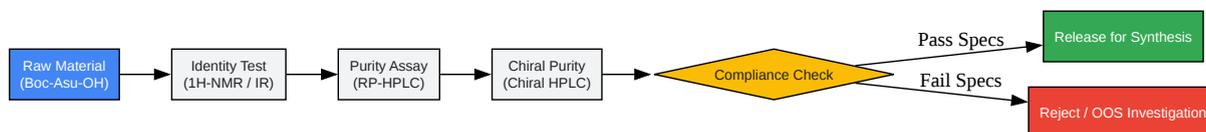


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Caption: Decision logic for selecting Boc-Asu versus Fmoc-Asu based on peptide sequence properties and aggregation risks.

Analytical QC Workflow

A standardized workflow for incoming raw material release.[1]



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Caption: Quality Control (QC) workflow ensuring identity, chemical purity, and stereochemical integrity before synthesis.

References

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